Curryangine

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

Curryangine can be synthesized through several methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone . The synthetic route often involves the cyclization of appropriate precursors under controlled conditions to form the carbazole ring structure.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from the leaves of the Murraya koenigii plant. The leaves are harvested, dried, and subjected to solvent extraction to isolate the compound. The extracted product is then purified using techniques such as column chromatography to obtain high-purity this compound .

化学反応の分析

Types of Reactions

Curryangine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring of this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted carbazole derivatives.

科学的研究の応用

Chemistry: Used as a precursor for the synthesis of other carbazole derivatives.

Biology: Investigated for its antimicrobial and antioxidant properties.

Medicine: Explored for its potential anticancer, anti-inflammatory, and neuroprotective effects.

Industry: Utilized in the development of pharmaceuticals and natural product-based formulations

作用機序

Curryangine exerts its effects through various molecular targets and pathways. It has been shown to interact with cellular signaling pathways involved in inflammation, apoptosis, and oxidative stress. The compound modulates the activity of enzymes and receptors, leading to its observed biological effects .

類似化合物との比較

Curryangine is unique among carbazole alkaloids due to its specific structural features and biological activities. Similar compounds include:

Mahanimbine: Another carbazole alkaloid found in Murraya koenigii with similar biological activities.

Girinimbine: Known for its anticancer properties.

Murrayafoline-A: Exhibits antimicrobial and antioxidant activities.

This compound stands out due to its potent anti-inflammatory and neuroprotective effects, making it a valuable compound for further research and development .

生物活性

Curryangine, a compound derived from the leaves of Murraya koenigii, commonly known as curry leaves, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antioxidant, antibacterial, antidiabetic, and anticarcinogenic effects, supported by various studies and case analyses.

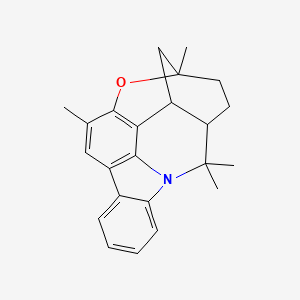

Chemical Composition and Structure

This compound belongs to the class of carbazole alkaloids, which are known for their significant biological activities. The chemical structure of this compound is characterized by its unique carbazole framework, which contributes to its pharmacological properties.

1. Antioxidant Activity

This compound exhibits potent antioxidant properties, which help in reducing oxidative stress. Studies have shown that extracts from Murraya koenigii can significantly increase the levels of antioxidants like glutathione in tissues. This effect is crucial in mitigating oxidative damage associated with chronic diseases such as diabetes and cardiovascular disorders.

2. Antibacterial Activity

Research indicates that this compound possesses antibacterial properties against various pathogens. The ethanolic extract of Murraya koenigii has shown effectiveness in inhibiting bacterial growth, particularly against strains responsible for gastrointestinal infections.

| Pathogen Tested | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

3. Antidiabetic Effects

This compound has demonstrated significant hypoglycemic effects in both normal and diabetic models. A study involving alloxan-induced diabetic rabbits revealed that curry leaf extract effectively lowered blood glucose levels.

| Study | Dosage | Result |

|---|---|---|

| 5-15% diet inclusion | Significant reduction in blood glucose levels after 7 days of treatment. |

4. Anticancer Properties

The anticarcinogenic potential of this compound has been explored through various studies indicating its ability to inhibit tumor growth and induce apoptosis in cancer cells. The protective effects against chemical carcinogens highlight its role as a potential therapeutic agent.

Case Study 1: Diabetes Management

A clinical trial assessed the efficacy of curry leaf extract in managing diabetes among patients with type 2 diabetes mellitus. Participants consuming a daily dose of curry leaf extract showed a notable decrease in fasting blood glucose levels over a period of 12 weeks.

Case Study 2: Cholesterol Reduction

In a controlled study on hyperlipidemic rats, the addition of curry leaf extract to their diet resulted in a significant decrease in total serum cholesterol and low-density lipoprotein (LDL) levels while increasing high-density lipoprotein (HDL) levels.

特性

IUPAC Name |

3,13,13,17-tetramethyl-21-oxa-12-azahexacyclo[10.7.1.12,17.05,20.06,11.014,19]henicosa-1,3,5(20),6,8,10-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO/c1-13-11-15-14-7-5-6-8-18(14)24-20(15)19-16-12-23(4,25-21(13)19)10-9-17(16)22(24,2)3/h5-8,11,16-17H,9-10,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSWCORASQDCJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C3C4=C1OC5(CCC(C4C5)C(N3C6=CC=CC=C62)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (±)-Currayangine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25488-37-3 | |

| Record name | (±)-Currayangine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

266 °C | |

| Record name | (±)-Currayangine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。